Buclizine Hydrochloride

説明

Buclizine Hydrochloride is a piperazine-derivative antihistamine with both antiemetic and anticholinergic effects. It is primarily used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. Additionally, it has been studied for its potential in treating migraine attacks and nausea during pregnancy .

準備方法

Synthetic Routes and Reaction Conditions: Buclizine Hydrochloride can be synthesized by reacting 1-(p-tert-butylbenzyl)-piperazine with 4-chlorobenzhydryl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to streamline production and maintain consistency .

化学反応の分析

Thermal Decomposition

Heating buclizine hydrochloride above its decomposition temperature produces hazardous byproducts.

No specific decomposition temperature is reported, but the compound is stable under standard storage conditions .

Reactivity with Oxidizing Agents

This compound reacts violently with strong oxidizing agents, though exact reaction mechanisms are not well-documented.

| Incompatible Materials | Observed Interaction | Reference |

|---|---|---|

| Strong oxidizing agents (e.g., peroxides, chlorates) | Potential combustion or explosive reactions |

Stability in Analytical Conditions

In high-performance liquid chromatography (HPLC), this compound remains stable in a mobile phase of acetonitrile-water (1:1) at pH 2.6 (adjusted with phosphoric acid) .

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Retention time | 6.2 min | HPLC (Nucleosil C18 column) | |

| Linearity range | 0.025–10 µg/mL | UV detection (230 nm) |

Biochemical Interactions

While not direct chemical reactions, this compound’s pharmacological activity involves antagonism at histamine H₁ and muscarinic acetylcholine receptors. This action blocks downstream signaling pathways, including phospholipase C (PLC) and phosphatidylinositol (PIP₂) hydrolysis .

| Target | Effect | Pathway Impact | Reference |

|---|---|---|---|

| Histamine H₁ receptor | Antagonism | Inhibits NF-κB-mediated inflammation | |

| Muscarinic M₁ receptor | Antagonism | Reduces cholinergic neurotransmission |

Key Considerations

-

Synthetic Scalability : Industrial production relies on controlled protonation to ensure purity .

-

Environmental Safety : Decomposition products necessitate proper ventilation and protective equipment during handling .

-

Analytical Challenges : Stability in acidic HPLC conditions enables precise quantification in pharmaceuticals and biological samples .

科学的研究の応用

Medical Applications

1.1 Antihistaminic Properties

Buclizine Hydrochloride functions as an H1 receptor antagonist, effectively treating allergic conditions such as rhinitis and urticaria. Its ability to block histamine receptors helps alleviate symptoms associated with allergies, making it a valuable option in allergy management .

1.2 Anti-emetic Effects

The compound is widely used to prevent nausea and vomiting, particularly those associated with motion sickness. Buclizine's mechanism involves depression of labyrinth excitability and vestibular stimulation, which reduces the signals that trigger vomiting . It has also been studied for its efficacy in managing nausea during pregnancy and in patients undergoing chemotherapy .

1.3 Appetite Stimulation

Interestingly, this compound has been explored as an appetite stimulant, particularly in pediatric populations. Although initial claims regarding its efficacy in weight gain for children have not been universally validated, recent studies have reignited interest in its potential use for this purpose .

Veterinary Applications

2.1 Use in Livestock

Recent research has demonstrated the effectiveness of this compound as an appetite stimulant in livestock, specifically pigs. A study conducted on Landrace breed pigs indicated that supplementation with Buclizine at a dosage of 0.050 mg/kg per animal per week significantly improved weight gain during the growth and fattening phases . The results highlighted not only enhanced feed efficiency but also favorable economic outcomes, suggesting its potential role in animal nutrition strategies.

Analytical Applications

3.1 Method Development for Quantification

Given the importance of accurate dosing and formulation of this compound, significant efforts have been made to develop reliable analytical methods for its quantification. A study utilized ultra-high-performance liquid chromatography combined with mass spectrometry (UHPLC-MS) to validate a method for quantifying Buclizine and its impurities in pharmaceutical formulations . This advancement ensures product safety and efficacy by enabling precise measurement of active ingredients.

Case Studies

4.1 Clinical Trials

4.2 Veterinary Research

In a controlled study on pigs, various levels of Buclizine supplementation were tested to assess their impact on growth performance. The findings revealed that different dosages yielded varying degrees of effectiveness, with the optimal level identified as 0.050 mg/kg per week for maximizing weight gain and feed conversion efficiency .

Summary Table: Applications of this compound

作用機序

Buclizine Hydrochloride exerts its effects primarily through its antihistamine and anticholinergic properties. It blocks histamine H1 receptors, reducing the activity of histamine in the central nervous system. Additionally, its anticholinergic action helps to depress labyrinth excitability and vestibular stimulation, which are key factors in its antiemetic and antivertigo effects .

類似化合物との比較

Meclizine: Another piperazine-derivative antihistamine with similar antiemetic properties.

Cyclizine: Also a piperazine derivative, used for similar indications as Buclizine Hydrochloride.

Comparison: this compound is unique in its combination of antihistamine and anticholinergic effects, making it particularly effective for treating motion sickness and vertigo. Compared to Meclizine and Cyclizine, this compound may offer a different side effect profile and efficacy in certain patient populations .

生物活性

Buclizine hydrochloride is a piperazine derivative primarily recognized for its antihistaminic and antiemetic properties. Originally approved by the FDA in 1957, it has been utilized in various medical contexts, including the treatment of motion sickness, nausea, and as an appetite stimulant. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different applications, and relevant research findings.

Buclizine functions primarily as an H1 receptor antagonist , which allows it to block histamine's action in the central nervous system (CNS). This property is crucial for its effectiveness in treating motion sickness and nausea. The drug also exhibits anticholinergic effects by antagonizing muscarinic acetylcholine receptors, which contributes to its antiemetic activity by reducing vestibular stimulation and inhibiting the vomiting center in the medulla oblongata .

Key Mechanisms:

- Histamine H1 Receptor Antagonism : Reduces symptoms associated with allergies and motion sickness.

- Muscarinic Acetylcholine Receptor Antagonism : Decreases vestibular stimulation leading to reduced nausea and vomiting.

- CNS Depressant Effects : Provides sedative effects which may help alleviate anxiety-related symptoms .

1. Motion Sickness and Nausea

Buclizine has been widely studied for its effectiveness in preventing motion sickness. A clinical trial demonstrated significant efficacy in reducing nausea and vomiting associated with travel . The recommended dosage for adults is typically 50 mg taken 30 minutes before travel, with possible repetition every four to six hours as needed.

2. Appetite Stimulation

Recent studies have explored buclizine's role as an appetite stimulant, particularly in pediatric populations. While initial reports suggested potential benefits, subsequent analyses indicated that the evidence supporting this application remains inconclusive due to methodological limitations in trials .

3. Veterinary Applications

In veterinary medicine, buclizine has shown promise as a growth promoter in livestock. A study involving pigs indicated that a weekly dose of 0.050 mg/kg resulted in improved weight gain and feed conversion efficiency without significant adverse effects on blood biochemistry or organ function .

Case Studies

A notable study assessed buclizine's effects on pigs during growth stages. The results indicated that the treatment group receiving 0.050 mg/kg exhibited a final weight of 53.83 kg compared to lower weights in other treatment groups (48.5 kg and 47 kg) . Additionally, hematological analyses showed no significant alterations, suggesting a safe profile for use in animal husbandry.

Summary of Key Research Data

| Study Focus | Treatment Group | Final Weight (kg) | Feed Conversion Efficiency | Adverse Effects Observed |

|---|---|---|---|---|

| Pigs - Growth Performance | Control | 48.5 | Baseline | None |

| Pigs - Buclizine (0.050 mg/kg) | Buclizine | 53.83 | Improved | None |

| Pigs - Other Treatments | T2 | 47 | Lower | None |

特性

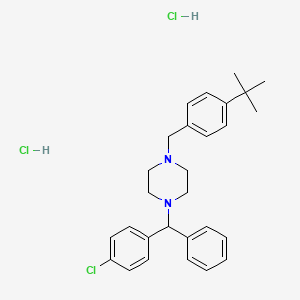

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBHDSZKNVDKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82-95-1 (Parent) | |

| Record name | Buclizine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045091 | |

| Record name | Buclizine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-74-8, 163837-35-2, 163837-36-3 | |

| Record name | Buclizine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Buclizine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buclizine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCLIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58FQD093NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOP5593FPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4OCE982YU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。